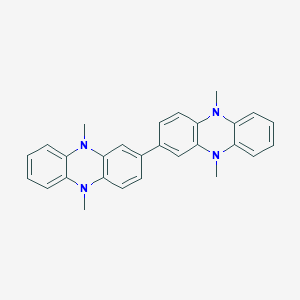
5,5',10,10'-Tetramethyl-5,5',10,10'-tetrahydro-2,2'-biphenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is an organic compound that belongs to the class of biphenazines. This compound is characterized by its unique structure, which includes two phenazine rings connected by a single bond, with four methyl groups attached to the nitrogen atoms. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,3-diaminotoluene with 2,3-dimethylquinoxaline in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution, such as elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death. The pathways involved include the activation of apoptosis and inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: A parent compound with similar structural features but lacking the methyl groups.
Quinoxaline: Another related compound with a similar nitrogen-containing ring structure.
Acridine: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is unique due to its specific methylation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
342903-97-3 |
|---|---|
Molekularformel |
C28H26N4 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-(5,10-dimethylphenazin-2-yl)-5,10-dimethylphenazine |
InChI |
InChI=1S/C28H26N4/c1-29-21-9-5-7-11-23(21)31(3)27-17-19(13-15-25(27)29)20-14-16-26-28(18-20)32(4)24-12-8-6-10-22(24)30(26)2/h5-18H,1-4H3 |
InChI-Schlüssel |
YBRFHXMSDYIQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C5N4C)C)N(C6=CC=CC=C61)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
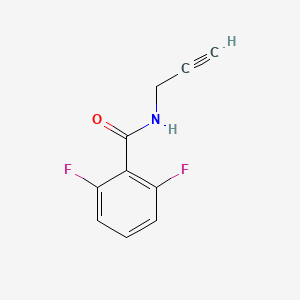
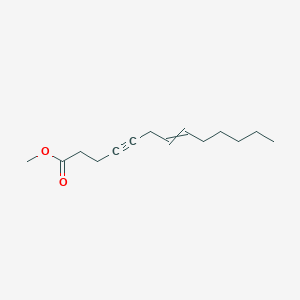
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
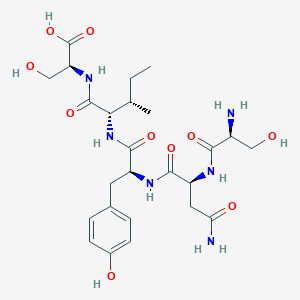

![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
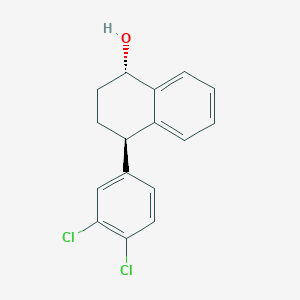
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
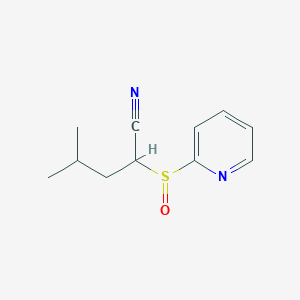

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
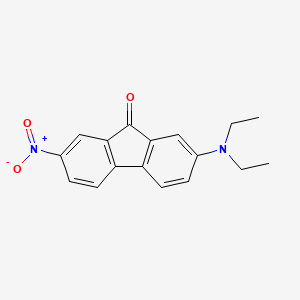
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
